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Compound of Interest

Compound Name:
2-Hydroxy-5-(2-

methoxyacetamido)benzoic acid

CAS No.: 926232-20-4

Cat. No.: B3340875 Get Quote

Executive Summary & Technical Context
In the development and quality control of aminosalicylate drugs, impurity profiling is paramount

to ensuring safety and efficacy. 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (CAS:

926232-20-4) is a specific N-acylated impurity of Mesalamine. Structurally, it is the

-methoxyacetyl derivative of 5-aminosalicylic acid (5-ASA).

Its presence typically indicates side reactions involving methoxyacetylating agents, often found

as contaminants in the acetic anhydride or acetyl chloride used during the synthesis of

-acetyl-5-ASA (a common related compound) or in the acetylation steps of prodrug
manufacture.
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Property Specification

Chemical Name 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid

Common Name -(Methoxyacetyl)-5-aminosalicylic acid

CAS Number 926232-20-4

Molecular Formula

Molecular Weight 225.20 g/mol

Parent API Mesalamine (5-ASA)

Impurity Type Process-Related (Acylation Byproduct)

Comparative Analysis: USP RS vs. Alternatives
For analytical method validation (ICH Q2) and routine release testing, the choice of reference

material impacts regulatory acceptance and data integrity.
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Feature
USP Reference

Standard (RS)

Certified Reference

Material (CRM)

In-House

Synthesized

Standard

Regulatory Status

Gold Standard.

Conclusively accepted

by FDA/EMA for

compendial methods.

Accepted if fully

characterized (NMR,

MS, HPLC, TGA).

Requires rigorous

internal qualification

and stability data.

Traceability
Traceable to USP

official lots.

Traceable to SI units

(mass) via

NIST/BIPM.

Traceable only to

internal records.

Purity & Uncertainty

Assigned value (often

100.0% unless

stated). Uncertainty

not typically reported.

High purity (>98%)

with explicit

uncertainty budget (

).

Variable purity;

requires frequent re-

qualification.

Cost & Availability
High cost / mg.

Limited supply.

Moderate cost. Bulk

availability (100mg+).

Low material cost, but

high labor/analytical

cost.

Primary Use Case

Final Release Testing,

Dispute Resolution,

Method Transfer.

Method Development,

Validation, Routine

Internal Testing.

Early R&D, Stress

Testing, Identification.

[1]

Expert Insight
When to use USP RS: Use the official USP RS strictly for System Suitability and Final

Quantitation in GMP release testing to eliminate regulatory friction. When to use Alternatives:

For method development (e.g., establishing Relative Response Factors - RRFs) or forced

degradation studies, a high-quality CRM (e.g., from LGC, Sigma-Aldrich, or Toronto Research

Chemicals) is more cost-effective and preserves the precious USP RS inventory.

Impurity Formation & Control Strategy
Understanding the origin of this impurity is essential for upstream process control. It is formed

via the nucleophilic attack of the 5-amino group of Mesalamine on a methoxyacetyl
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electrophile.

Formation Pathway Diagram
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Figure 1: Mechanistic pathway showing the formation of the N-methoxyacetyl impurity during

acetylation processes.

Experimental Protocol: Analytical Quantification
The following protocol is designed for the separation of Mesalamine,

-Acetyl-Mesalamine, and the

-Methoxyacetyl impurity using HPLC-UV.

Method Parameters (RP-HPLC)
Column: C18 (L1),

,

or

(e.g., Waters Symmetry or Agilent Zorbax).

Mobile Phase A:

Phosphoric Acid or Phosphate Buffer pH 3.0 (Ion suppression for acidic moieties).

Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
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Flow Rate:

.

Detection: UV @

(Amide bond absorption) and

(Salicylate core).

Column Temp:

.

Step-by-Step Workflow
Standard Preparation (USP RS):

Accurately weigh

of USP 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid RS into a

volumetric flask.

Dissolve in

of Methanol (sonicate if necessary).

Dilute to volume with Mobile Phase A. (Concentration:

).

Note: Prepare a mixed standard containing Mesalamine API (

) and the impurity (

) to verify resolution.

System Suitability Testing:

Inject the mixed standard.
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Requirement: Resolution (

) between Mesalamine and

-Methoxyacetyl impurity must be

.

Tailing Factor:

for the impurity peak.

RSD:

for 5 replicate injections.

Sample Analysis:

Inject Drug Substance / Drug Product samples (

).

Calculate impurity content using the external standard method.
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Figure 2: Step-by-step analytical workflow for quantifying the impurity using the USP Reference

Standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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